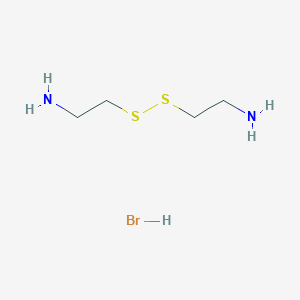

Cystamine Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Neurodegenerative Diseases

Cystamine has shown promising results as a neuroprotective agent, particularly in the context of Huntington's and Parkinson's diseases. Studies have revealed its effectiveness in up-regulating brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. For instance, cystamine treatment in mouse models of Parkinson's disease resulted in increased expression of BDNF, offering protection against neurodegenerative processes and reversing motor impairments. This effect has been observed in both preventive and restorative capacities, highlighting cystamine's potential in treating neurodegenerative diseases (Gibrat et al., 2010); (Cisbani et al., 2015).

Modulation of Transglutaminase Activity

Cystamine exerts its effects partly through the inhibition of transglutaminase activity, a process linked to neurodegeneration. Inhibition of transglutaminase by cystamine has been shown to impede various processes that contribute to neurodegeneration, such as protein cross-linking and the attachment of ceramide to proteins. This property makes cystamine a valuable tool for identifying transglutaminase substrates in diseased brains and understanding the underlying mechanisms of neurodegenerative diseases (Jeitner et al., 2005).

Role in Liver Fibrosis

Research has also indicated that cystamine can ameliorate liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins. Cystamine's effect in reducing liver fibrosis has been attributed to its ability to inhibit tissue transglutaminase, leading to a decrease in the synthesis of the extracellular matrix and reduced activation of hepatic stellate cells (Qiu et al., 2007).

Antioxidant Properties

Cystamine has demonstrated antioxidant properties, particularly by increasing levels of l-cysteine, an important cellular antioxidant. This increase in antioxidant capacity is believed to confer neuroprotective effects in models of Huntington's disease, as oxidative stress is a key contributor to neurodegeneration (Fox et al., 2004).

Antibacterial and Antioxidative Properties in Nanohybrids

Innovative applications of cystamine include its conjugation with graphene oxide (GO), forming a nanohybrid with low cytotoxicity but high antibacterial activity. This nanohybrid demonstrates strong reactive oxygen species effects and holds potential for treating dermatological disorders due to its antibacterial and antioxidative properties (Nanda et al., 2015).

Cardioprotective Effects

Cystamine has shown protective effects against lupus-associated cardiac hypertrophy. It attenuates left ventricular hypertrophy and suppresses hypertrophic mediators, highlighting its potential use in mitigating lupus-associated cardiac damages (Tzang et al., 2013).

Eigenschaften

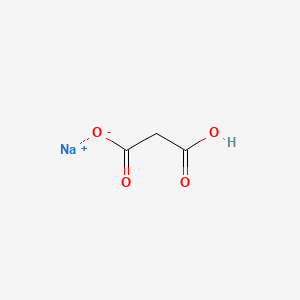

Molekularformel |

C4H13BrN2S2 |

|---|---|

Molekulargewicht |

233.2 g/mol |

IUPAC-Name |

2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |

InChI-Schlüssel |

LGUNFLLJLFIEHC-UHFFFAOYSA-N |

Kanonische SMILES |

C(CSSCCN)N.Br |

Synonyme |

2,2' Dithiobisethanamine 2,2'-Dithiobisethanamine Calcium Salt, Cystamine Cystamine Cystamine Calcium Salt Cystamine Diacetate Cystamine Dihydrobromide Cystamine Dihydrochloride Cystamine Hydrobromide Cystamine Hydrochloride Cystamine Sulfate Cystamine Sulfate (1:1) Cysteinamine Disulfide Cystinamin Cystineamine Decarboxycystine Diacetate, Cystamine Diaminodiethyldisulfide Dihydrobromide, Cystamine Dihydrochloride, Cystamine Disulfide, Cysteinamine Hydrobromide, Cystamine Hydrochloride, Cystamine Sulfate, Cystamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

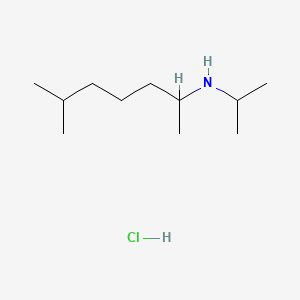

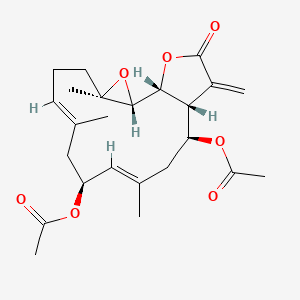

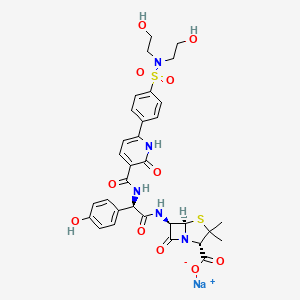

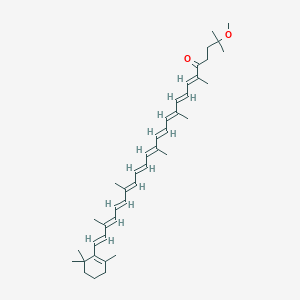

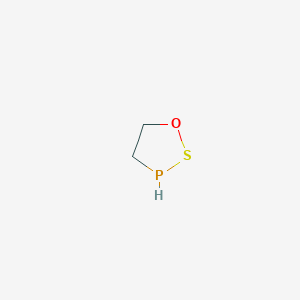

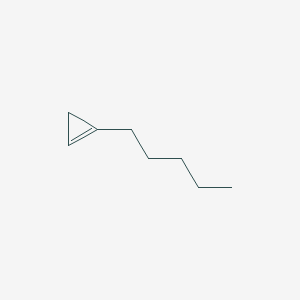

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)

![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)